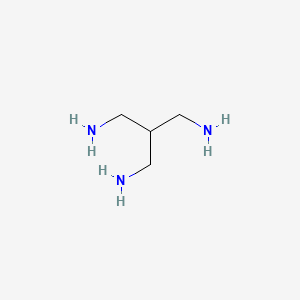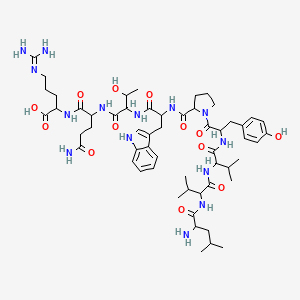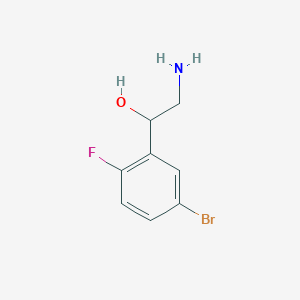![molecular formula C9H11N5O B12119851 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B12119851.png)
4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core fused with a morpholine ring. This compound has garnered significant interest in the fields of medicinal and organic chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine typically involves the formation of the pyrazolo[3,4-d]pyrimidine core followed by the introduction of the morpholine ring. One common method involves the reaction of 3-aminopyrazole with formamide under reflux conditions to form the pyrazolo[3,4-d]pyrimidine scaffold. Subsequently, the morpholine ring is introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted morpholine derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions
Mechanism of Action
The mechanism of action of 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have a similar fused ring system and are also studied for their kinase inhibitory properties
Uniqueness
4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine is unique due to the presence of the morpholine ring, which enhances its solubility and bioavailability. This structural feature distinguishes it from other pyrazolo[3,4-d]pyrimidine derivatives and contributes to its diverse biological activities .
Properties
Molecular Formula |
C9H11N5O |
|---|---|
Molecular Weight |
205.22 g/mol |
IUPAC Name |
4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine |
InChI |
InChI=1S/C9H11N5O/c1-3-15-4-2-14(1)9-7-5-12-13-8(7)10-6-11-9/h5-6H,1-4H2,(H,10,11,12,13) |
InChI Key |
HBSGZETULBHCHG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2C=NN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Thiazolecarboxylic acid, 2-[2-(4-bromophenoxy)acetyl]-](/img/structure/B12119779.png)
![1-ethoxy-4-[(E)-2-(4-ethoxyphenyl)ethenyl]benzene](/img/structure/B12119787.png)


![2-[(4-Isopropylphenylamino)thiazol-4-yl]acetic acid](/img/structure/B12119814.png)


![1-Propanone, 1-[6-cyclohexyl-1-(1-oxopropyl)-3-phenylimidazo[4,5-e][1,3,4]thiadiazin-5(1H)-yl]-](/img/structure/B12119831.png)
![2,5-dichloro-N-[(2Z)-3-[(3-chloro-4-methoxyphenyl)amino]quinoxalin-2(1H)-ylidene]benzenesulfonamide](/img/structure/B12119836.png)
![5-{[2-(4-benzylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12119858.png)
![3-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B12119861.png)
![3-methylbutyl 4-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate](/img/structure/B12119867.png)
